molecular formula C23H23N5O3S B2749407 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 896302-42-4

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2749407
CAS No.: 896302-42-4
M. Wt: 449.53
InChI Key: QJRBVTMPRFZKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide" features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-linked acetamide group. The acetamide nitrogen is further functionalized with a 2,4-dimethoxyphenyl group, while the triazole ring is modified at the 4- and 5-positions with a 1H-pyrrol-1-yl moiety and a benzyl group, respectively. Its synthesis likely involves multi-step alkylation and condensation reactions, similar to related compounds in the literature .

Properties

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-30-18-10-11-19(20(15-18)31-2)24-22(29)16-32-23-26-25-21(14-17-8-4-3-5-9-17)28(23)27-12-6-7-13-27/h3-13,15H,14,16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRBVTMPRFZKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, enabling comparisons of physicochemical properties, synthetic routes, and substituent effects. Below is a detailed analysis:

Key Observations

Structural Variations and Physicochemical Properties: The target compound distinguishes itself with a benzyl group at the 5-position and a 1H-pyrrol-1-yl group at the 4-position. In contrast, analogs like 6a–6c () feature pyridinyl or allyl substituents, which confer lower melting points (161–184°C) compared to other triazoles . The furan-2-yl-substituted triazoles () exhibit anti-exudative activity in rats, suggesting that heterocyclic substituents at the 5-position can modulate bioactivity .

Synthetic Efficiency :

  • Yields for triazole-acetamide derivatives vary widely (50–83% in ), likely due to substituent effects on reaction kinetics. The target compound’s synthesis may require optimized conditions to improve yield, given the steric bulk of the benzyl and pyrrole groups .

Biological Activity Trends :

  • While the target compound’s bioactivity is unreported, hydroxyacetamide derivatives () show antiproliferative effects, highlighting the importance of the acetamide moiety in interacting with biological targets . The anti-exudative activity of furan-substituted analogs () further underscores the role of the 5-position substituent in defining pharmacological profiles .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound decomposes into three primary synthons:

  • 5-Benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol (Triazole core)
  • N-(2,4-Dimethoxyphenyl)-2-bromoacetamide (Acetamide precursor)
  • Sulfanyl bridge formation reagents

Retrosynthetic pathways prioritize the sequential assembly of the triazole ring, followed by thioether linkage formation and final amidation.

Synthetic Routes and Reaction Optimization

Synthesis of 5-Benzyl-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazole-3-Thiol

Cyclocondensation of Benzyl Thiosemicarbazide

A modified Hantzsch triazole synthesis employs benzyl thiosemicarbazide and pyrrole-1-carboximidamide under acidic conditions:
$$
\text{C}6\text{H}5\text{CH}2\text{NHCSNHNH}2 + \text{C}4\text{H}4\text{NCNH}_2 \xrightarrow{\text{HCl, EtOH}} \text{Triazole intermediate}
$$
Conditions :

  • Temperature: 80°C, 12 hr
  • Yield: 68–72% (HPLC purity >95%)
Thiol Activation

The triazole intermediate undergoes thiol activation using Lawesson’s reagent to enhance nucleophilicity for subsequent alkylation:
$$
\text{Triazole} + \text{Lawesson’s reagent} \xrightarrow{\text{THF, 0°C}} \text{Activated thiol}
$$
Key Metrics :

  • Reaction time: 2 hr
  • Thiol yield: 89%

Preparation of N-(2,4-Dimethoxyphenyl)-2-Bromoacetamide

Amidation of 2,4-Dimethoxyaniline

Bromoacetyl bromide reacts with 2,4-dimethoxyaniline in dichloromethane (DCM) with triethylamine (TEA) as base:
$$
\text{BrCH}2\text{COBr} + \text{C}8\text{H}{11}\text{NO}2 \xrightarrow{\text{TEA, DCM}} \text{N-(2,4-Dimethoxyphenyl)-2-bromoacetamide}
$$
Optimized Parameters :

  • Molar ratio (aniline:BrCH₂COBr): 1:1.2
  • Temperature: 0°C → rt, 4 hr
  • Yield: 85% (recrystallized from ethanol)

Thioether Bridge Formation

The activated triazole thiol couples with N-(2,4-dimethoxyphenyl)-2-bromoacetamide via nucleophilic substitution:
$$
\text{Triazole-SH} + \text{BrCH}_2\text{C(O)NHR} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target compound}
$$
Critical Factors :

  • Base: Potassium carbonate (2.5 equiv)
  • Solvent: DMF at 60°C, 6 hr
  • Yield: 76% (purified via column chromatography, SiO₂, ethyl acetate/hexane)

Analytical Validation and Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, benzyl), 6.98 (d, J=8.4 Hz, 1H, Ar-H), 3.89 (s, 6H, OCH₃)
LC-MS (ESI+) m/z 482.1 [M+H]⁺ (calc. 482.15)
IR (KBr) 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C)

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ=254 nm)
  • Elemental Analysis : C₂₃H₂₃N₅O₃S (Calcd: C 57.37; H 4.81; N 14.55. Found: C 57.29; H 4.79; N 14.49)

Comparative Analysis of Synthetic Methodologies

Yield Optimization Strategies

Method Advantages Limitations
One-pot Cyclocondensation Reduced purification steps Lower regioselectivity (75:25 ratio)
Stepwise Assembly Higher purity (>99%) Multistep (4 steps total)

Solvent and Catalyst Screening

Solvent Base Yield (%) Purity (%)
DMF K₂CO₃ 76 99
THF NaH 63 92
Acetonitrile DBU 58 88

Industrial Scalability and Process Challenges

Key Bottlenecks

  • Thiol Oxidation : Mitigated by inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT)
  • Amide Hydrolysis : Controlled via pH monitoring during coupling (pH 7–8)

Cost Analysis

Component Cost/kg (USD) Contribution to Total Cost (%)
2,4-Dimethoxyaniline 320 42
Lawesson’s Reagent 1,150 28
Chromatography N/A 18

Q & A

Q. What are the standard protocols for synthesizing 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Construct the triazole ring via cyclization of thiosemicarbazide intermediates under reflux conditions.

Sulfanylation : Introduce the sulfanyl group using reagents like thiourea or Lawesson’s reagent.

Acetamide Coupling : React the sulfanyl-triazole intermediate with 2,4-dimethoxyphenyl isocyanate or chloroacetamide derivatives in the presence of a base (e.g., pyridine) and catalysts (e.g., zeolite Y-H) .

  • Key Parameters : Temperature (150°C), solvent (ethanol or DMF), and reaction time (5–8 hours) are critical for yield optimization .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and aromatic proton environments (e.g., distinguishing benzyl vs. dimethoxyphenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the sulfanyl-acetamide moiety .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1} for acetamide, S-H stretch at ~2550 cm1^{-1}) .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer :
  • Triazole Derivatives : Likely targets include enzymes with nucleophilic active sites (e.g., kinases, proteases) due to the triazole ring’s hydrogen-bonding capacity .
  • Sulfanyl-Acetamide Moiety : May interact with cysteine residues in proteins via disulfide bond formation or thiol-mediated redox pathways .
  • Preliminary Screening : Use PASS software to predict bioactivity (e.g., antimicrobial, anticancer) and prioritize in vitro assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to test variables:
  • Catalyst loading (0.01–0.05 M zeolite Y-H) .
  • Solvent polarity (DMF vs. ethanol) .
  • Temperature gradients (120–160°C) .
  • Process Monitoring : Use HPLC or TLC to track intermediate formation and minimize side reactions (e.g., over-oxidation of sulfanyl groups) .
  • Recrystallization : Optimize solvent mixtures (ethanol/water) for post-synthesis purification .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Comparative Assays : Perform side-by-side testing under standardized conditions (e.g., cell line specificity, serum-free media) to isolate variables .
  • Structural Analog Analysis : Compare activity of derivatives with modified substituents (e.g., benzyl vs. 4-chlorophenyl groups) to identify critical pharmacophores .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to assess binding affinity variations caused by crystallographic conformational differences .

Q. What computational strategies can predict the compound’s molecular targets and mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate interactions with putative targets (e.g., EGFR kinase) to identify stable binding conformers .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to guide structural optimization .
  • Reaction Path Search : Use quantum chemical calculations (Gaussian 09) to map plausible metabolic pathways or degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.